3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline typically involves cyclization and cycloaddition reactions. One common method includes the nucleophilic displacement of halogen atoms or the diaza group, followed by direct fluorination . Another approach involves the use of organometallic compounds to introduce the trifluoromethyl group into the quinoline ring .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as lithiation followed by trapping with electrophiles have been used to functionalize the quinoline ring . Additionally, visible-light-mediated oxidative cyclization has been explored for the efficient synthesis of quinolines at room temperature .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and various electrophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit enzymes and disrupt biological processes. This results in its antibacterial, antineoplastic, and antiviral activities . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroquinoline: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
3,4-Dihydroisoquinoline: Another fluorinated heterocyclic compound with different biological properties.
2-Propyl-3-(trifluoromethyl)quinoline: A closely related compound with similar chemical properties.
Uniqueness
3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline stands out due to its unique trifluoromethyl group, which significantly enhances its biological activity and stability compared to other fluorinated quinolines. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H6F3N3 |
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Molecular Weight |
237.18 g/mol |
IUPAC Name |
3-(trifluoromethyl)-2H-pyrazolo[4,3-h]quinoline |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)10-7-4-3-6-2-1-5-15-8(6)9(7)16-17-10/h1-5H,(H,16,17) |
InChI Key |
SBEWJKAFFPUMOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NNC(=C3C=C2)C(F)(F)F)N=C1 |
Origin of Product |
United States |
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